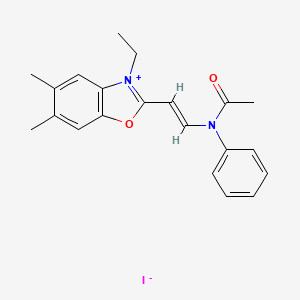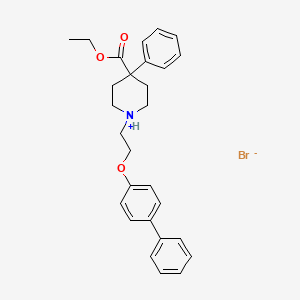![molecular formula C22H30O2S B13737589 4,4'-Thiobis[5-tert-butyl-m-cresol] CAS No. 3818-54-0](/img/structure/B13737589.png)
4,4'-Thiobis[5-tert-butyl-m-cresol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Thiobis[5-tert-butyl-m-cresol] is an organic compound known for its antioxidant properties. It is a white crystalline solid that is soluble in various organic solvents. This compound is widely used in the rubber and plastics industry to prevent oxidation and deterioration of materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis[5-tert-butyl-m-cresol] typically involves the reaction of 2-methyl-4-tert-butylphenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis[5-tert-butyl-m-cresol] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for commercial use .
Chemical Reactions Analysis
Types of Reactions
4,4’-Thiobis[5-tert-butyl-m-cresol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated and acylated phenolic compounds
Scientific Research Applications
4,4’-Thiobis[5-tert-butyl-m-cresol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in pharmaceuticals.
Industry: Widely used as a stabilizer in the rubber and plastics industry to enhance the durability of products
Mechanism of Action
The antioxidant properties of 4,4’-Thiobis[5-tert-butyl-m-cresol] are attributed to its ability to scavenge free radicals. The phenolic hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This mechanism involves the formation of stable phenoxyl radicals, which do not propagate the chain reaction of oxidation .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Thiobis[6-tert-butyl-m-cresol]
- 4,4’-Thiobis[2-tert-butyl-5-methylphenol]
- Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide
Uniqueness
4,4’-Thiobis[5-tert-butyl-m-cresol] is unique due to its specific substitution pattern on the phenolic rings, which enhances its antioxidant properties. Compared to similar compounds, it offers better stability and effectiveness in preventing oxidative degradation .
Properties
CAS No. |
3818-54-0 |
|---|---|
Molecular Formula |
C22H30O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-tert-butyl-4-(2-tert-butyl-4-hydroxy-6-methylphenyl)sulfanyl-5-methylphenol |
InChI |
InChI=1S/C22H30O2S/c1-13-9-15(23)11-17(21(3,4)5)19(13)25-20-14(2)10-16(24)12-18(20)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI Key |
MHIIENSHBMGNJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


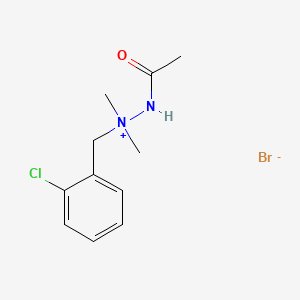
![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)
![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
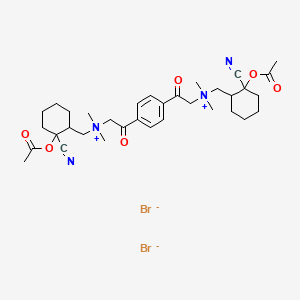

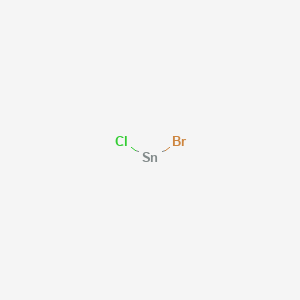
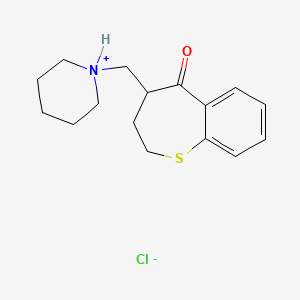
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)

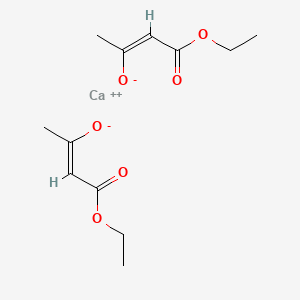
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
